![molecular formula C6H9N3O B3373967 2-(3-Oxopiperazin-1-yl)acetonitrile CAS No. 1016823-35-0](/img/structure/B3373967.png)
2-(3-Oxopiperazin-1-yl)acetonitrile
Overview
Description
“2-(3-Oxopiperazin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1016823-35-0 . It has a molecular weight of 139.16 . The IUPAC name for this compound is (3-oxo-1-piperazinyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(3-Oxopiperazin-1-yl)acetonitrile” is 1S/C6H9N3O/c7-1-3-9-4-2-8-6(10)5-9/h2-5H2,(H,8,10) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(3-Oxopiperazin-1-yl)acetonitrile” is a powder that should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Research
“2-(3-Oxopiperazin-1-yl)acetonitrile” is a unique chemical compound that is used in various chemical research applications . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis of New Heterocyclic Systems
This compound has been used in the synthesis of new heterocyclic systems. A 1,3-dipolar cycloaddition reaction of N-aryl maleimides with azomethine ylides obtained from aromatic aldehydes and alkyl(3-oxopiperazin-2-yl)acetates resulted in a new heterocyclic system – decahydro-3bH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]pyrazine .
1,3-Dipolar Cycloaddition Reactions
The compound has been used in 1,3-dipolar cycloaddition reactions with n-Aryl Maleimides . This reaction enables the conversion of relatively simple and easily available precursors to the target molecules, with significant gains of molecular complexity in a single synthetic step .
Synthesis of Polyheterocyclic Structures
“2-(3-Oxopiperazin-1-yl)acetonitrile” has been used in the synthesis of polyheterocyclic structures. Azomethine ylides based on readily available polyfunctional alkyl (3-oxopiperazin-2-yl)acetates have been used for creating new polyheterocyclic structures .
Anti-Inflammatory Activity
The compound has been used in the synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, which has shown anti-inflammatory activity .
Reductive Amination
Alkyl (3-oxopiperazin-2-yl)acetates, which are structural analogs of “2-(3-Oxopiperazin-1-yl)acetonitrile”, undergo reductive amination . This process might be used to convert these compounds to cyclic azomethine ylides by the action of carbonyl compounds, which could add a dipolarophile, resulting in pyrrolidine ring annelation to a piperazine ring .
Safety and Hazards
properties
IUPAC Name |
2-(3-oxopiperazin-1-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-1-3-9-4-2-8-6(10)5-9/h2-5H2,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVIOWUUAXJYOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxopiperazin-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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